molecular formula C9H7NO2S B326800 (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

Cat. No.: B326800
M. Wt: 193.22 g/mol
InChI Key: AKRFVTFRRIGKNO-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound with a molecular formula of C9H7NO2S. This compound features a unique structure that includes a thienylmethylene group attached to an oxazoline ring, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-2-oxazoline-5-one with 3-thiophene carboxaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one exerts its effects is primarily through its interaction with biological macromolecules. The thienylmethylene group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazoline ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is unique due to the combination of its thienylmethylene and oxazoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

(4Z)-2-methyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)4-7-2-3-13-5-7/h2-5H,1H3/b8-4-

InChI Key

AKRFVTFRRIGKNO-YWEYNIOJSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CSC=C2)/C(=O)O1

SMILES

CC1=NC(=CC2=CSC=C2)C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CSC=C2)C(=O)O1

Origin of Product

United States

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